molecular formula C11H9ClFN3O B8806753 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B8806753
M. Wt: 253.66 g/mol
InChI Key: QKSDUHOYIQEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9ClFN3O and its molecular weight is 253.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClFN3O

Molecular Weight

253.66 g/mol

IUPAC Name

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9ClFN3O/c1-17-9-5-3-2-4-8(9)15-10-7(13)6-14-11(12)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

QKSDUHOYIQEDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 2,4-dichloro-5-fluoropyrimidine (0.84 g, 5 mmol), 2-methoxylaniline (0.61 g, 5 mmol) and dioxane (5 mL). The reaction mixture was heated at 85° C. overnight. The reaction was cooled down and diluted with acetonitrile/water, stirred for 30 min. and filtered. The collected solid was re-suspended in acetonitrile/water, stirred and filtered to give a 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine (0.9 g, 70% yield). To a seal tube was added 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine (254 mg), 3-methoxyaniline (500 mg, 4 eq.) and dioxane (5 mL). The mixture was heated to 130° C. overnight. The reaction mixture was cooled and partitioned between EtOAc and water. The organic layer was concentrated; the residue was triturated with a 1:1 mixture of dichloromethane and acetonitrile, then filtered to give the title product as a white solid (150 mg).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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